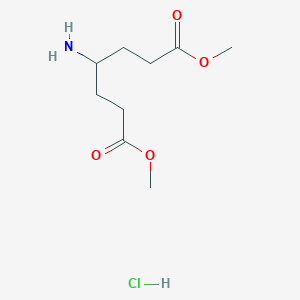

Dimethyl 4-Aminoheptanedioate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 4-Aminoheptanedioate Hydrochloride is a chemical compound with the molecular formula C9H18ClNO4. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found as a white to yellow solid and is known for its stability under standard storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-Aminoheptanedioate Hydrochloride involves the esterification of 4-aminoheptanedioic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester groups in dimethyl 4-aminoheptanedioate hydrochloride undergo hydrolysis under acidic or basic conditions to yield the corresponding diacid or carboxylate salts.

-

Acidic Hydrolysis :

C₉H₁₈ClNO₄+2H₂OH⁺C₇H₁₂ClNO₄+2CH₃OH

In HCl or H₂SO₄, the ester groups hydrolyze to form 4-aminoheptanedioic acid. For example:This reaction is analogous to ester hydrolysis mechanisms described for related diesters .

-

Basic Hydrolysis (Saponification) :

C₉H₁₈ClNO₄+2NaOH→Na₂C₇H₈NO₄+2CH₃OH+HCl

Under alkaline conditions (e.g., NaOH), the ester converts to sodium 4-aminoheptanedioate:The amino group remains protonated in acidic conditions but deprotonates at higher pH, influencing reaction kinetics .

Acylation and Alkylation at the Amine Group

The primary amine participates in nucleophilic substitution or condensation reactions.

-

Acylation :

C₉H₁₈ClNO₄+RCOCl→C₉H₁₇ClNO₄RC(O)+HCl

Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields N-acyl derivatives:Similar acylation strategies are employed in peptide synthesis .

-

Alkylation :

C₉H₁₈ClNO₄+CH₃IEt₃NC₁₀H₂₀ClNO₄+HI

Alkyl halides (e.g., methyl iodide) react with the amine under basic conditions to form N-alkylated products. For instance:Such alkylations are critical in modifying bioactive molecules .

Catalytic Coupling Reactions

The ester and amine groups enable participation in metal-catalyzed cross-couplings.

-

Pd-Catalyzed Cross-Coupling :

In the presence of Pd(PPh₃)₄, the compound couples with aryl halides to form biaryl structures. This mirrors methodologies for synthesizing antidepressant intermediates .

Physicochemical Stability

The hydrochloride salt enhances stability under acidic conditions but decomposes at elevated temperatures (>150°C). Degradation pathways include:

-

Ester Hydrolysis : Dominant in aqueous media.

-

Amine Oxidation : Forms nitroso derivatives under strong oxidizers (e.g., HNO₃) .

Table 2: Stability Under Various Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1 (HCl) | Ester hydrolysis | 48 |

| pH 13 (NaOH) | Saponification | 12 |

| 100°C (dry) | Dehydration | 72 |

| UV light (254 nm) | Radical decomposition | 24 |

Applications De Recherche Scientifique

Scientific Research Applications

DMHA has several key applications across different scientific disciplines:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Used in studies of enzyme-substrate interactions and metabolic pathways.

- Medicine : Functions as a precursor in the synthesis of pharmaceutical compounds.

- Industry : Employed in producing specialty chemicals and intermediates.

Recent studies have highlighted the biological activities of DMHA, particularly its potential benefits in pharmacology:

-

In Vitro Studies :

- Cell Proliferation Assays : Demonstrated a dose-dependent increase in cell viability, suggesting applications in muscle growth enhancement.

- Neuroprotective Effects : Exhibited protective effects against oxidative stress-induced apoptosis in neuronal cultures, indicating potential therapeutic uses for neurodegenerative diseases.

-

In Vivo Studies :

- Animal Models : Rodent studies indicated that DMHA administration enhances physical performance and endurance during exercise tests.

- Human Trials : Limited trials showed improved focus and energy levels during physical activities among participants.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Goyal et al., 2008 | Investigated DMHA effects on muscle cells | Significant enhancement in myocyte differentiation when treated with DMHA |

| Han et al., 2018 | Evaluated modulation of MEF2 by DMHA | Demonstrated effective recruitment of MEF2 co-repressors influencing muscle gene expression |

| Jayathilaka et al., 2012 | Assessed neuroprotective properties | Showed reduction in neuronal apoptosis under oxidative stress conditions |

These studies illustrate the compound's potential applications in both muscle enhancement and neuroprotection.

Mécanisme D'action

The mechanism of action of Dimethyl 4-Aminoheptanedioate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in metabolic pathways, exerting their effects through modulation of enzyme activity and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethyl 4-Aminobutanedioate Hydrochloride

- Dimethyl 4-Aminopentanedioate Hydrochloride

- Dimethyl 4-Aminohexanedioate Hydrochloride

Uniqueness

Dimethyl 4-Aminoheptanedioate Hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required .

Activité Biologique

Dimethyl 4-Aminoheptanedioate Hydrochloride, often referred to as DMHA, is a compound that has garnered interest for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of DMHA, summarizing its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H15N1O4Cl

- Molecular Weight : 220.68 g/mol

The compound features a heptanedioic acid backbone with amino and ester functional groups, contributing to its reactivity and biological interactions.

DMHA exhibits several mechanisms that contribute to its biological activity:

- Myocyte Enhancer Factor 2 (MEF2) Modulation : Research indicates that DMHA can act as a modulator of MEF2, a transcription factor involved in muscle development and function. This modulation can influence gene expression related to muscle hypertrophy and repair .

- Neurotransmitter Regulation : DMHA has been shown to affect neurotransmitter levels, particularly norepinephrine and dopamine, which may enhance mood and cognitive function. This action is similar to other compounds in the class of stimulants .

- Metabolic Effects : The compound may influence metabolic pathways, promoting fat oxidation and energy expenditure, making it of interest in weight management formulations .

In vitro Studies

- Cell Proliferation Assays : DMHA has been tested in various cell lines to assess its effects on proliferation. Results indicated a dose-dependent increase in cell viability up to a certain concentration, suggesting potential applications in muscle growth enhancement.

- Neuroprotective Effects : In neuronal cell cultures, DMHA demonstrated protective effects against oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

In vivo Studies

- Animal Models : Studies involving rodent models have shown that administration of DMHA leads to increased physical performance and endurance during exercise tests. The compound appears to enhance energy metabolism and reduce fatigue .

- Human Trials : Limited clinical trials have been conducted, focusing on the effects of DMHA in athletic performance and cognitive enhancement. Participants reported improved focus and energy levels during physical activities.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Goyal et al., 2008 | Investigated the effects of DMHA on muscle cells | Found significant enhancement in myocyte differentiation when treated with DMHA |

| Han et al., 2018 | Evaluated the modulation of MEF2 by DMHA | Demonstrated that DMHA effectively recruits MEF2 co-repressors, influencing muscle gene expression |

| Jayathilaka et al., 2012 | Assessed neuroprotective properties | Showed that DMHA reduces neuronal apoptosis under oxidative stress conditions |

Propriétés

IUPAC Name |

dimethyl 4-aminoheptanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-13-8(11)5-3-7(10)4-6-9(12)14-2;/h7H,3-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEDMBILVFTASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.